molecular formula C24H38N6O9S3 B12289496 Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)

Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)

Cat. No.: B12289496
M. Wt: 650.8 g/mol
InChI Key: OXQIHBJKAUHXPU-UHFFFAOYSA-N
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Description

Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid): is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes biotinylamidoethyl, dithiomethylenemalonic acid, and bis(3-aminopropionic acid) moieties. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of biotinylamidoethyl, followed by the introduction of dithiomethylenemalonic acid and bis(3-aminopropionic acid) groups. Common reagents used in these reactions include biotin, ethylamine, malonic acid derivatives, and thiol-containing compounds. The reactions are often carried out under controlled temperatures and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Purification steps such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as amides, thiols, and carboxylic acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) is utilized in the study of enzyme mechanisms and protein interactions. Its biotinyl group allows for easy attachment to proteins and other biomolecules, facilitating their detection and analysis.

Medicine: In medicine, this compound has potential applications in drug delivery and diagnostics. Its ability to bind to specific proteins makes it useful in targeted therapies and imaging techniques.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) involves its interaction with specific molecular targets. The biotinyl group binds to biotin-binding proteins, while the dithiomethylenemalonic acid and bis(3-aminopropionic acid) groups interact with other biomolecules. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways.

Comparison with Similar Compounds

    Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminopropionicAcid): Similar structure but with a different amino acid.

    Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid): Contains a different amino acid with a longer carbon chain.

    Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) Derivatives: Various derivatives with modifications to the biotinyl or dithiomethylenemalonic acid groups.

Uniqueness: Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid) is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in a wide range of scientific and industrial applications.

Properties

Molecular Formula

C24H38N6O9S3

Molecular Weight

650.8 g/mol

IUPAC Name

3-[[3-(2-carboxyethylamino)-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C24H38N6O9S3/c31-16(4-2-1-3-15-20-14(13-40-15)28-24(39)30-20)25-10-12-42-41-11-7-17(32)29-21(22(37)26-8-5-18(33)34)23(38)27-9-6-19(35)36/h14-15,20-21H,1-13H2,(H,25,31)(H,26,37)(H,27,38)(H,29,32)(H,33,34)(H,35,36)(H2,28,30,39)

InChI Key

OXQIHBJKAUHXPU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCC(=O)O)C(=O)NCCC(=O)O)NC(=O)N2

Origin of Product

United States

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